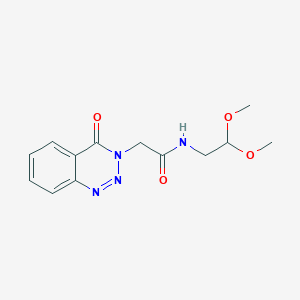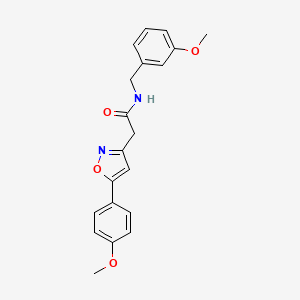
(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acrylamide, also known as MPT0B375, is a novel small molecule compound that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Optically Active Polyamides Synthesis
Research conducted by Isfahani et al. (2010) focused on synthesizing a new class of optically active polyamides incorporating 1,3-dioxoisoindolin-2-yl pendent groups. These polyamides were prepared through direct polycondensation, showing high yields and inherent viscosities. They were characterized for their elemental composition, FT-IR, 1H-NMR spectroscopy, specific rotation, and thermal properties, illustrating their potential for various applications due to their unique physical properties (Isfahani, Faghihi, Hajibeygi, & Bokaei, 2010).
Corrosion Inhibition
Baskar et al. (2014) explored the use of photo-cross-linkable polymers, derived from a similar molecular structure, for the corrosion inhibition of mild steel in hydrochloric acid medium. These polymers demonstrated significant inhibition efficiency, acting as mixed-type inhibitors and adhering to the Langmuir adsorption isotherm, showcasing their potential in protecting metals from corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Controlled Radical Polymerization
The controlled radical polymerization of an acrylamide containing an l-phenylalanine moiety via RAFT was studied by Mori et al. (2005). This research demonstrated the synthesis of homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, emphasizing the utility of this compound in creating polymers with specific structural characteristics (Mori, Sutoh, & Endo, 2005).
Herbicidal Activity
Research on the herbicidal activity of related compounds, such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates by Wang et al. (2004), indicates the potential of utilizing acrylamide derivatives in agricultural applications. These compounds exhibited significant herbicidal activity, highlighting the versatility of acrylamide derivatives in various scientific fields (Wang, Li, Li, & Huang, 2004).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-21-17(23)12-6-4-8-14(16(12)18(21)24)20-15(22)10-9-11-5-2-3-7-13(11)19/h2-10H,1H3,(H,20,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFMOTSVWTUNOD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


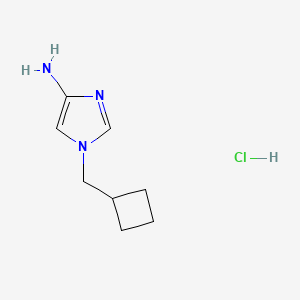


![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)
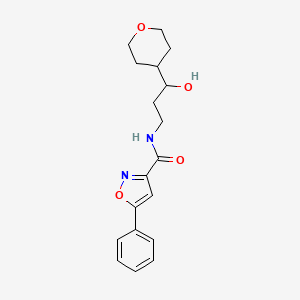
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940938.png)

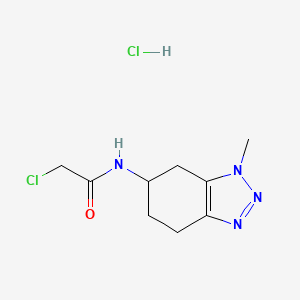
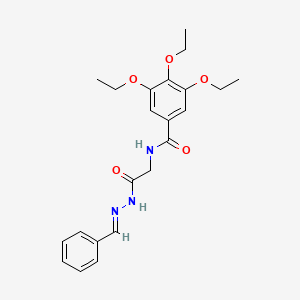
![N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide](/img/structure/B2940943.png)

